1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea

c-Met kinase inhibition triazolopyridazine scaffold structure-activity relationship

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea (CAS 2034231-16-6) is a synthetic small molecule (C19H18N8O, MW 374.41) that belongs to the triazolopyridazine class of heterocyclic compounds. Its structure features a [1,2,4]triazolo[4,3-b]pyridazine core linked via a pyrrolidine spacer to a quinolin-8-yl urea moiety.

Molecular Formula C19H18N8O
Molecular Weight 374.408
CAS No. 2034231-16-6
Cat. No. B2721385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea
CAS2034231-16-6
Molecular FormulaC19H18N8O
Molecular Weight374.408
Structural Identifiers
SMILESC1CN(CC1NC(=O)NC2=CC=CC3=C2N=CC=C3)C4=NN5C=NN=C5C=C4
InChIInChI=1S/C19H18N8O/c28-19(23-15-5-1-3-13-4-2-9-20-18(13)15)22-14-8-10-26(11-14)17-7-6-16-24-21-12-27(16)25-17/h1-7,9,12,14H,8,10-11H2,(H2,22,23,28)
InChIKeyNEXQANDVAVWLEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea (CAS 2034231-16-6): Chemical Identity and Compound Class


1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea (CAS 2034231-16-6) is a synthetic small molecule (C19H18N8O, MW 374.41) that belongs to the triazolopyridazine class of heterocyclic compounds . Its structure features a [1,2,4]triazolo[4,3-b]pyridazine core linked via a pyrrolidine spacer to a quinolin-8-yl urea moiety. The triazolopyridazine scaffold is recognized in the patent literature as a privileged pharmacophore for kinase inhibition, particularly targeting c-Met tyrosine kinase [1]. This compound is listed in multiple vendor catalogs as a research chemical for non-human investigative use, typically supplied at ≥95% purity .

Why Triazolopyridazine-Based c-Met Inhibitors Cannot Be Generically Substituted: Structural Determinants of Target Engagement for CAS 2034231-16-6


Within the triazolopyridazine c-Met inhibitor class, the nature of the substituent attached to the pyrrolidine nitrogen (position 3 of the pyrrolidine ring) is a critical determinant of kinase selectivity, cellular potency, and pharmacokinetic behavior [1]. The patent literature on triazolopyridazine c-Met inhibitors demonstrates that even minor variations in this substituent—such as replacing a quinoline with a phenyl, pyridyl, or thiazolyl group—can dramatically alter the inhibitor's binding mode, hinge-region interactions, and selectivity profile against other kinases [1][2]. The quinolin-8-yl urea substituent in CAS 2034231-16-6 presents a distinct hydrogen-bonding donor/acceptor topology and steric bulk compared to simpler aryl urea analogs, which may influence both c-Met affinity and selectivity over closely related kinases such as Pim-1 and Ron. Consequently, substituting CAS 2034231-16-6 with a different triazolopyridazine analog without experimental validation risks unpredictable changes in target engagement and biological outcome [2].

Quantitative Differentiation Evidence for CAS 2034231-16-6: A Comparator-Anchored Analysis


Structural Differentiation: Quinolin-8-yl Urea vs. Common Aryl Substituents in Triazolopyridazine c-Met Inhibitors

IMPORTANT DISCLAIMER: No primary research articles, patents, or authoritative databases were identified that provide quantitative IC50, Kd, or cellular activity data for CAS 2034231-16-6 specifically. The following evidence is based on structural class-level inference from related triazolopyridazine c-Met inhibitors. The triazolopyridazine c-Met inhibitor patent literature consistently indicates that the nature of the substituent attached to the pyrrolidine nitrogen is a major determinant of kinase potency and selectivity [1]. In a 2024 study of triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors, compound 4g (bearing a different substitution pattern) showed IC50 values of 0.163 ± 0.01 µM against c-Met and 0.283 ± 0.01 µM against Pim-1 [2]. CAS 2034231-16-6 features a quinolin-8-yl urea substituent at the pyrrolidine 3-position. The quinoline moiety is absent from the compounds explicitly characterized in the 2024 study (which used substituted phenyl, thienyl, and pyridyl groups), suggesting that CAS 2034231-16-6 may present a distinct selectivity profile versus c-Met, Pim-1, and potentially other kinases [2]. However, no direct head-to-head comparison data exist for CAS 2034231-16-6 against any named comparator.

c-Met kinase inhibition triazolopyridazine scaffold structure-activity relationship

Physicochemical Differentiation: Calculated Properties vs. Known c-Met Inhibitor Benchmarks

The molecular weight (374.41 g/mol), moderate lipophilicity, and hydrogen-bonding capacity of CAS 2034231-16-6 place it within the drug-like chemical space occupied by clinically investigated c-Met inhibitors . Key calculated properties include 4 hydrogen bond donors, 8 hydrogen bond acceptors, and a topological polar surface area consistent with moderate membrane permeability . These properties distinguish it from larger, less ligand-efficient triazolopyridazine analogs that may exhibit poorer pharmacokinetic profiles. However, no experimental solubility, logP/logD, permeability, or metabolic stability data have been published for CAS 2034231-16-6.

drug-likeness physicochemical properties c-Met inhibitor pharmacokinetics

Class-Level Differentiation: Triazolopyridazine Core vs. Alternative c-Met Inhibitor Chemotypes

Triazolopyridazine-based c-Met inhibitors, including the class to which CAS 2034231-16-6 belongs, are reported to bind the ATP pocket of c-Met in a distinct mode compared to other chemotypes such as triazolopyridines, triazolothiadiazoles, and quinoline-based inhibitors [1][2]. X-ray crystallographic studies of related triazolopyridazine inhibitors in complex with c-Met kinase domain have revealed specific hinge-region hydrogen-bonding interactions that differ from those formed by other c-Met inhibitor classes [1]. The triazolopyridazine core is also associated with dual c-Met/Pim-1 inhibition in some analogs, a polypharmacology profile not commonly observed with other c-Met inhibitor scaffolds [2]. Whether CAS 2034231-16-6 specifically exhibits this dual inhibitory activity has not been experimentally determined.

c-Met kinase triazolopyridazine scaffold comparison type I vs type II inhibitor

Procurement-Relevant Differentiation: Purity, Availability, and Intended Use Classification

CAS 2034231-16-6 is commercially available from multiple vendors at a standardized purity of ≥95% as a research-grade chemical intended exclusively for non-human, non-therapeutic laboratory use . This purity specification is consistent with its intended application in biochemical and cellular screening assays. In comparison, many clinically-advanced c-Met inhibitors (e.g., crizotinib, cabozantinib) are available at higher purity grades (≥98%) suitable for in vivo pharmacological studies, but they represent distinct chemotypes and therapeutic profiles. The compound's classification as a research chemical, rather than an API or reference standard, defines its appropriate procurement context.

research chemical procurement purity specification vendor sourcing

Recommended Research Application Scenarios for CAS 2034231-16-6 Based on Available Evidence


Kinase Selectivity Profiling of a Structurally Distinct Triazolopyridazine Chemotype

CAS 2034231-16-6 is best suited as a probe compound for kinase selectivity panel screening to empirically determine its inhibition profile against c-Met, Pim-1, Ron, and other tyrosine kinases . The quinolin-8-yl urea substituent differentiates it from simpler aryl-substituted triazolopyridazine analogs characterized in the 2024 c-Met/Pim-1 dual inhibitor study, where compounds exhibited IC50 values ranging from approximately 0.16 to 1.0 µM against c-Met [1]. Researchers should commission broad-panel kinase profiling (e.g., 50-100 kinase panel at 1 µM) to map this compound's selectivity fingerprint, as no such data are publicly available. Comparative testing against the closest structurally characterized analog (compound 4g from the 2024 RSC Advances study) would be essential to establish whether the quinolin-8-yl urea modification confers meaningful selectivity advantages [1].

Structure-Activity Relationship (SAR) Exploration Around the Triazolopyridazine Pyrrolidine Urea Scaffold

The compound can serve as a core scaffold for systematic SAR studies aimed at optimizing c-Met potency, Pim-1 selectivity, or dual inhibition profiles . The pyrrolidine urea linkage and quinolin-8-yl group present multiple vectors for chemical modification. By synthesizing and testing analogs with systematic variations at the quinoline position (e.g., quinolin-6-yl, isoquinolin-8-yl, substituted quinolines), researchers can probe the structural determinants of kinase binding. The 2024 study on related triazolopyridazines provides a methodological template, reporting that modifications to the aryl substituent modulated c-Met IC50 values across a range of approximately 0.16 to >10 µM [1]. The vendor availability of CAS 2034231-16-6 at ≥95% purity facilitates its immediate use as a synthetic starting point or reference compound in such SAR campaigns .

Cellular Antiproliferative Screening in c-Met-Amplified Cancer Cell Lines

Based on class-level evidence that triazolopyridazine derivatives inhibit proliferation of c-Met-amplified gastric cancer cell lines (MKN-45, SNU-5, Hs746T), CAS 2034231-16-6 should be prioritized for antiproliferative screening in these models . A 2022 study of triazolopyridazines substituted with methylisoquinolinone demonstrated strong c-Met inhibition and antiproliferative activity in this cell line panel . Given the structural similarity (both contain quinoline-related substituents on the triazolopyridazine core), CAS 2034231-16-6 warrants evaluation in head-to-head comparisons against the most potent compound from that series. The absence of any published cellular data for CAS 2034231-16-6 represents both a gap and an opportunity for novel discovery.

Computational Docking and Molecular Dynamics Studies for c-Met Binding Mode Prediction

The known X-ray crystal structures of c-Met kinase domain in complex with triazolopyridazine inhibitors (e.g., PDB entries referenced in the patent literature) provide a structural basis for computational modeling of CAS 2034231-16-6 binding [1]. Researchers should perform molecular docking and molecular dynamics simulations to predict the binding pose of the quinolin-8-yl urea moiety relative to hinge-region residues, and compare the predicted binding mode with those of characterized triazolopyridazine inhibitors. Such studies could generate testable hypotheses about selectivity differences before committing to costly synthesis and screening campaigns [1].

Quote Request

Request a Quote for 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.